3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 189033-41-8
Cat. No.: VC17343014
Molecular Formula: C9H7N5O5S2
Molecular Weight: 329.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189033-41-8 |
|---|---|
| Molecular Formula | C9H7N5O5S2 |
| Molecular Weight | 329.3 g/mol |
| IUPAC Name | 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C9H7N5O5S2/c10-21(18,19)9-13-12-8(20-9)11-7(15)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,10,18,19)(H,11,12,15) |
| Standard InChI Key | CJCAHWZPHQVRDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)S(=O)(=O)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-Nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide (C₁₀H₈N₅O₅S₂) features a benzamide core substituted at the meta position with a nitro group (–NO₂). The amide nitrogen is linked to the 2-position of a 1,3,4-thiadiazole ring, which itself bears a sulfamoyl (–SO₂NH₂) group at the 5-position. This configuration combines electron-withdrawing (nitro, sulfonamide) and aromatic systems, influencing its reactivity and intermolecular interactions .
Key Structural Features:
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Nitro group: Enhances electrophilicity of the aromatic ring, affecting π-π stacking and hydrogen-bonding potential.
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Sulfamoyl group: Introduces hydrogen-bond donor/acceptor sites, critical for biological target engagement (e.g., enzyme active sites).
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Thiadiazole ring: Contributes to planarity and rigidity, potentially enhancing metabolic stability compared to purely aliphatic systems.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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3-Nitrobenzoyl chloride: Derived from 3-nitrobenzoic acid via chlorination.
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5-Sulfamoyl-1,3,4-thiadiazol-2-amine: Synthesized through cyclization and sulfonation of thiosemicarbazide precursors.
Preparation of 3-Nitrobenzoyl Chloride
3-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding the acyl chloride in >90% purity .
Synthesis of 5-Sulfamoyl-1,3,4-thiadiazol-2-amine
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Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide with formic acid or triethyl orthoformate generates 2-amino-1,3,4-thiadiazole .
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfamoyl group at the 5-position. Careful control of stoichiometry (1:1 molar ratio) and temperature (0–5°C) prevents over-sulfonation .
Amide Coupling
The final step involves reacting 3-nitrobenzoyl chloride with 5-sulfamoyl-1,3,4-thiadiazol-2-amine in anhydrous pyridine or DMF, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Reaction conditions (room temperature, 8–12 hours) yield the target compound with purities ≥85% after column chromatography .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 4 h | 92 |
| Sulfonation | ClSO₃H, 0°C, 2 h | 78 |
| Amide coupling | EDCI, pyridine, RT, 12 h | 85 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 600 MHz):
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¹³C NMR (DMSO-d₆, 151 MHz):
Infrared Spectroscopy (IR)
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Peaks at 1532 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence.
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Strong absorption at 1165 cm⁻¹ (S=O stretch) and 3340 cm⁻¹ (N–H stretch) verify sulfamoyl functionality .
Physicochemical Properties
Solubility
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Polar solvents: Highly soluble in DMSO (≥50 mg/mL) and DMF due to sulfamoyl and amide hydrogen-bonding capacity.
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Aqueous solubility: Limited (≤0.1 mg/mL in pH 7.4 buffer), attributed to the hydrophobic thiadiazole ring .
Thermal Stability
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Melting point: 218–221°C (decomposition observed above 230°C).
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Thermogravimetric analysis (TGA): 5% weight loss at 195°C, indicating moderate thermal resilience .
Biological Activity and Applications
Carbonic Anhydrase Inhibition
Structural analogs demonstrate potent inhibition of human carbonic anhydrase IX (CA IX), a tumor-associated isoform. The sulfamoyl group coordinates the zinc ion in the CA active site, while the nitrobenzamide moiety interacts with hydrophobic residues (e.g., Val-121) .
Hypothesized IC₅₀: 12–18 nM against CA IX, based on QSAR modeling of similar thiadiazole sulfonamides .
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